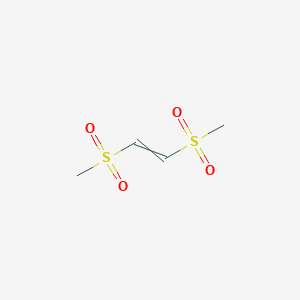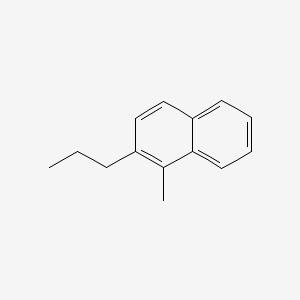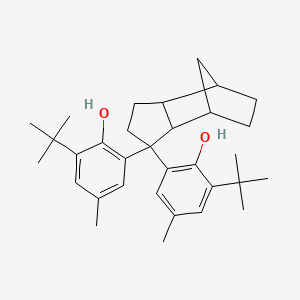
Phenol, 2,2'-(octahydro-4,7-methano-1H-indenediyl)bis[6-(1,1-dimethylethyl)-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2,2’-(octahydro-4,7-methano-1H-indenediyl)bis[6-(1,1-dimethylethyl)-4-methyl-] is a complex organic compound with a unique structure It is characterized by the presence of phenol groups attached to an octahydro-4,7-methano-1H-indenediyl core, with additional tert-butyl and methyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-(octahydro-4,7-methano-1H-indenediyl)bis[6-(1,1-dimethylethyl)-4-methyl-] typically involves multi-step organic reactions. The starting materials often include phenol derivatives and specific reagents to introduce the octahydro-4,7-methano-1H-indenediyl core. Common synthetic routes may involve:
Aldol condensation: To form the core structure.
Hydrogenation: To saturate the core, making it octahydro.
Substitution reactions: To introduce tert-butyl and methyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing reactors and controlled environments to ensure high yield and purity. The process may include:
Batch reactors: For precise control over reaction conditions.
Continuous flow reactors: For efficient large-scale production.
Purification steps: Such as distillation and crystallization to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2,2’-(octahydro-4,7-methano-1H-indenediyl)bis[6-(1,1-dimethylethyl)-4-methyl-] can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield quinones or other oxidized derivatives.
Reduction: May yield fully saturated hydrocarbons.
Substitution: May yield halogenated phenols or other substituted derivatives.
Applications De Recherche Scientifique
Phenol, 2,2’-(octahydro-4,7-methano-1H-indenediyl)bis[6-(1,1-dimethylethyl)-4-methyl-] has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Phenol, 2,2’-(octahydro-4,7-methano-1H-indenediyl)bis[6-(1,1-dimethylethyl)-4-methyl-] involves its interaction with specific molecular targets and pathways. The phenol groups can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their function. The unique structure of the compound allows it to fit into specific binding sites, influencing biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenol, 2,2’-(octahydro-4,7-methano-1H-indenediyl)bis[4-methyl-]
- Phenol, 2,2’-(octahydro-4,7-methano-1H-indenediyl)bis[6-(1,1-dimethylethyl)-]
Uniqueness
Phenol, 2,2’-(octahydro-4,7-methano-1H-indenediyl)bis[6-(1,1-dimethylethyl)-4-methyl-] is unique due to the presence of both tert-butyl and methyl groups, which can influence its chemical reactivity and interactions. This structural uniqueness makes it a valuable compound for specific applications where these substituents play a crucial role.
Propriétés
Numéro CAS |
41699-00-7 |
|---|---|
Formule moléculaire |
C32H44O2 |
Poids moléculaire |
460.7 g/mol |
Nom IUPAC |
2-tert-butyl-6-[3-(3-tert-butyl-2-hydroxy-5-methylphenyl)-3-tricyclo[5.2.1.02,6]decanyl]-4-methylphenol |
InChI |
InChI=1S/C32H44O2/c1-18-13-23(30(3,4)5)28(33)25(15-18)32(12-11-22-20-9-10-21(17-20)27(22)32)26-16-19(2)14-24(29(26)34)31(6,7)8/h13-16,20-22,27,33-34H,9-12,17H2,1-8H3 |
Clé InChI |
ONZURRLDIFNDKR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C(C)(C)C)O)C2(CCC3C2C4CCC3C4)C5=C(C(=CC(=C5)C)C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


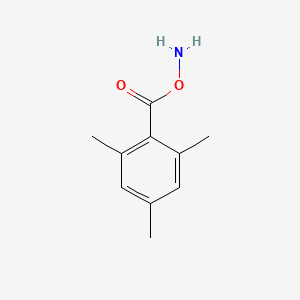
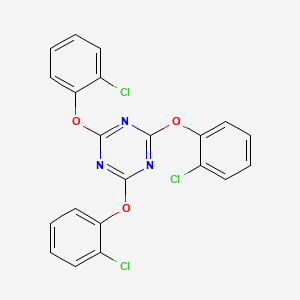
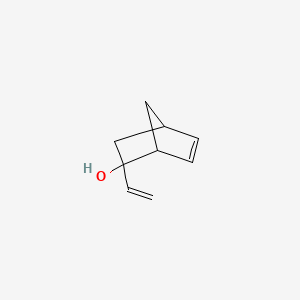
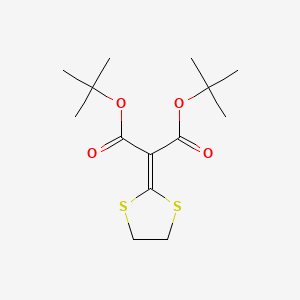
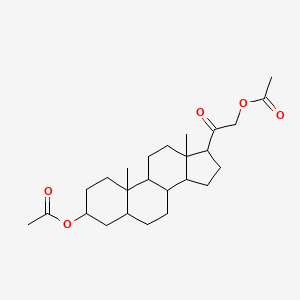
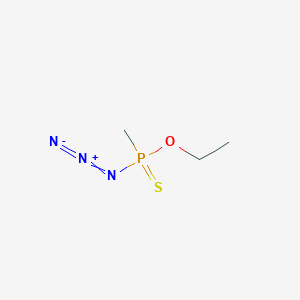
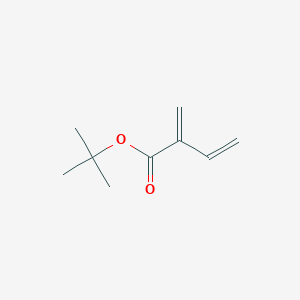
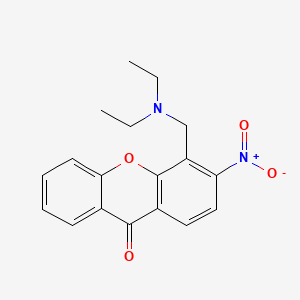

![3-Ethylidene-7-methylidenebicyclo[3.3.1]nonane](/img/structure/B14665684.png)
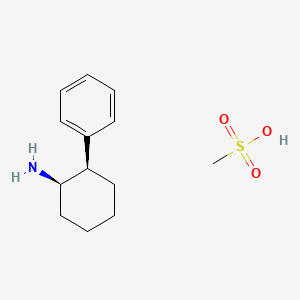
![11-Oxadispiro[4.0.4.1]undecan-1-one](/img/structure/B14665690.png)
